molecular formula C11H12N2O2S2 B11778220 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole

5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole

Cat. No.: B11778220
M. Wt: 268.4 g/mol
InChI Key: SLDVHIUXNXLKFS-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethylsulfonyl group and a p-tolyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole typically involves the reaction of p-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazine, which then cyclizes to form the thiadiazole ring. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation Products: Sulfone derivatives

    Reduction Products: Amines

    Substitution Products: Halogenated derivatives

Scientific Research Applications

5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole

Uniqueness

5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is unique due to the specific positioning of the ethylsulfonyl and p-tolyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-methylphenyl)thiadiazole

InChI

InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

SLDVHIUXNXLKFS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C

Origin of Product

United States

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